Home > Products > Screening Compounds P123136 > 4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER
4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER -

4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER

Catalog Number: EVT-4496109
CAS Number:
Molecular Formula: C17H14F4N6O
Molecular Weight: 394.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

Compound Description: [(11)C]Preladenant is a radiolabeled positron emission tomography (PET) tracer developed for mapping cerebral adenosine A2A receptors (A2ARs). It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer.

Relevance: [(11)C]Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds belong to the pyrazolo-triazolo-pyrimidine class of compounds, known for their interactions with adenosine receptors.

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative characterized by the presence of a trifluoromethyl group on the phenyl ring at the 2-position. Its crystal structure reveals planar heterocyclic rings and intermolecular hydrogen bonding patterns.

Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The structural similarity highlights a potential relationship in their chemical properties and potential biological activities.

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist. It has been investigated for its potential in treating Parkinson's disease and other conditions involving adenosine A2A receptors.

Relevance: SCH58261 shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity suggests potential similarities in their binding affinities and activities related to adenosine receptors.

N(8)-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N(5)-urea or amide (MRE series)

Compound Description: The MRE series comprises a group of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives with various substituents at the N(8) position and urea or amide groups at the N(5) position. These compounds exhibit selectivity for the human A3 adenosine receptor subtype.

Relevance: The MRE series shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity suggests that 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine might also exhibit some affinity or activity towards adenosine receptors, particularly the A3 subtype.

Diethyl {2-[(4-chlorophenoxy)methyl]-9-(methylsulfanyl)-7H-pyrazolo[4,3-d][1,2,4]-triazolo[1,5-d]pyrimidin-7-yl}(phenyl)methylphosphonate

Compound Description: This compound is a pyrazolotriazolopyrimidine derivative characterized by a phosphonate ester group and various substituents. Its crystal structure reveals a nearly planar fused ring system and intermolecular interactions.

Relevance: Although this compound differs in the arrangement of the fused rings compared to 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both belong to the broader class of pyrazolotriazolopyrimidines. This relationship highlights the diverse structural variations possible within this class while retaining the core fused ring system.

7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is a radiolabeled PET tracer developed for mapping A2A receptors in the brain.

Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The structural similarity, especially the presence of a fluoroethoxyphenylpiperazinyl moiety, suggests potential similarities in their binding affinities and selectivity for A2A receptors.

7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

Compound Description: [123I]MNI-420 is a radiolabeled single-photon emission computed tomography (SPECT) tracer developed for mapping A2A receptors in the brain.

Relevance: While this compound has a slightly different fused ring system (imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine) compared to 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, the presence of a fluoroiodophenylpiperazinyl moiety and the shared target (A2A receptors) highlight a potential relationship in their binding properties and selectivity profiles.

5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP is a non-xanthine compound identified as a putative A2 adenosine antagonist. It exhibits high potency and selectivity for A2 receptors, particularly in bovine brain tissues.

Relevance: This compound shares the core pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c] pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Their structural similarities suggest potential overlap in their pharmacological profiles and interactions with adenosine receptors.

(E)7‐methyl‐8‐(3,4‐dimethoxystyryl)‐1,3‐dipropyl‐xanthine (KF 17837)

Compound Description: KF 17837 is a xanthine derivative investigated as a potential A2 adenosine antagonist.

Relevance: While KF 17837 belongs to the xanthine class and differs significantly in structure from 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, their shared investigation as potential A2 adenosine antagonists highlights a potential functional relationship and suggests they might target similar biological pathways.

5-amino-9-chloro-2-(2-furyl 1,2,4-triazolo [1,5-c] quinazoline (CGS 15943)

Compound Description: CGS 15943 is a non-xanthine compound characterized as a putative A2 adenosine antagonist. It has shown weaker activity compared to other antagonists in certain models, and its selectivity profile might differ.

Relevance: Although CGS 15943 belongs to the triazoloquinazoline class and differs structurally from 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, their shared investigation as putative A2 adenosine antagonists suggests they might target similar biological pathways despite their distinct chemical structures.

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative that exhibits neuroprotective effects, potentially by inhibiting p53 target gene transcription. It shows promising activity in counteracting the effects of the Alzheimer's disease-related peptide NAC.

Relevance: This compound is structurally very similar to 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, differing only in the substituent at the 2-position of the phenyl ring. This close structural relationship suggests they might share similar pharmacological profiles and potentially target related pathways.

3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione] (MSX-3)

Compound Description: MSX-3 is an adenosine A2A receptor antagonist that has shown complex effects on cannabinoid self-administration in squirrel monkeys, depending on the dose.

Relevance: While MSX-3 belongs to the purine class and differs significantly in structure from 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, their shared activity as adenosine A2A receptor antagonists suggests they might influence similar biological pathways, despite their distinct structures.

2-(2-furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist. In studies on squirrel monkeys, it has been shown to reduce the reinforcing effects of THC, suggesting potential as a treatment for marijuana dependence.

Relevance: SCH-442416 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity suggests potential similarities in their binding affinities and activities related to presynaptic adenosine A2A receptors.

(E)-1, 3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a preferential postsynaptic adenosine A2A receptor antagonist. Unlike SCH-442416, KW-6002 has been shown to enhance the reinforcing effects of THC in squirrel monkeys.

Relevance: While KW-6002 belongs to the purine class and differs significantly in structure from 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, their shared target (adenosine A2A receptors) and contrasting effects on THC reinforcement highlight the complex pharmacology of these receptors and the potential for different binding modes or downstream signaling pathways.

2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a pyrimidine amine that acts as an adenosine A2a receptor antagonist. It has undergone phase III clinical trials for treating Parkinson's disease.

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Their structural similarities, particularly the furan-2-yl substituent and the piperazine ring system, suggest they might share similar binding affinities and activities related to adenosine A2a receptors.

M9

Compound Description: M9 is a metabolite of Preladenant and acts as an adenosine A2a receptor antagonist.

Relevance: As a metabolite of Preladenant, M9 likely retains some structural features of the parent compound, including portions of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine structure shared with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. While the exact structure of M9 is not provided, its classification as an adenosine A2a receptor antagonist suggests it might interact with the same receptor target as the main compound, potentially with different binding affinities or functional outcomes.

3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Compound Description: These two series of compounds are biphenyl-substituted, fused 1,2,4-triazoles synthesized as potential xanthine oxidase inhibitors.

Relevance: These compounds share the core pyrazolo[4,3-e][1,2,4]triazolo[4,3-c/1,5-c]pyrimidine structure with 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the versatility of this scaffold in targeting different enzymes involved in purine metabolism. The biphenyl substitution pattern in these compounds could provide insights into structure-activity relationships for developing novel xanthine oxidase inhibitors.

5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Compound Description: This compound is a pyrimidotriazolodiazepine derivative investigated for its anticonvulsant activity.

Relevance: Although this compound differs in the arrangement of the fused rings compared to 7-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, the presence of a shared pyrimidotriazolo moiety highlights a potential connection in their chemical properties and potential biological activities, even if targeting different therapeutic areas.

Properties

Product Name

4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER

IUPAC Name

10-methyl-4-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C17H14F4N6O

Molecular Weight

394.33 g/mol

InChI

InChI=1S/C17H14F4N6O/c1-26-14-12(6-23-26)15-24-13(25-27(15)9-22-14)11-4-2-10(3-5-11)7-28-8-17(20,21)16(18)19/h2-6,9,16H,7-8H2,1H3

InChI Key

INRYAUPLNVRLHW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COCC(C(F)F)(F)F

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COCC(C(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.